Tricholine citrate

Beschreibung

Historical Trajectories of Choline-Derived Compounds in Scientific Inquiry

The scientific journey of choline (B1196258) and its derivatives is a rich tapestry woven through centuries of biochemical discovery. Choline itself was first isolated from pig bile in 1849 by Adolph Strecker, who named it after the Greek word for bile, "chole" biocrates.comnih.gov. Its association with lecithin, a key component of cell membranes, was recognized shortly thereafter nih.gov. Early research in the 1930s identified choline's critical role in preventing fatty liver in animal models, highlighting its importance in lipid metabolism biocrates.comnih.gov. By the mid-20th century, researchers had elucidated pathways for choline synthesis and its incorporation into vital cellular structures like phospholipids (B1166683) biocrates.com. The establishment of choline as an essential nutrient for human health in the 1990s further propelled research into its derivatives and their biological functions biocrates.com. Tricholine citrate (B86180), a salt formed from three molecules of choline and one molecule of citric acid, emerged as a compound of interest, building upon the foundational understanding of choline's biological activities cymitquimica.comsmolecule.comgoogle.com.

Evolution of Research Perspectives on Tricholine Citrate

Initial scientific interest in this compound (TCC) stemmed from its utility as an iron chelator and a stabilizer for biological preparations, including animal growth hormone google.com. Over time, research perspectives broadened to encompass its significant lipotropic properties, demonstrating its capacity to mobilize fats from the liver and mitigate fatty liver disease smolecule.comncats.ioaimdrjournal.compsu.eduscbt.comijrps.comresearchgate.net. Investigations also explored its role in enhancing bile production, thereby aiding in fat digestion and absorption smolecule.comaimdrjournal.commedicoverhospitals.in. More recently, this compound has been studied for its potential anti-inflammatory effects, particularly its ability to modulate leukotriene pathways, which may contribute to alleviating asthma symptoms smolecule.comncats.ioresearchgate.netinnovareacademics.in. Furthermore, its influence on cognitive function, linked to choline's role as a precursor to the neurotransmitter acetylcholine (B1216132), is an active area of research smolecule.comnih.gov. Emerging studies also explore its applications in cosmetic science, focusing on its effects on keratinocyte proliferation and differentiation google.com. The development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), has also enabled more precise quantification and stability studies of this compound, often in combination with other therapeutic agents ijrps.comresearchgate.netinnovareacademics.inijrps.cominnovareacademics.inresearchgate.net.

Foundational Significance of this compound in Biochemical and Physiological Research

This compound holds foundational significance in biochemical and physiological research due to its multifaceted roles, primarily stemming from its choline component.

Biochemical Significance: As a direct source of choline, this compound contributes to several critical biochemical processes. Choline is an indispensable precursor for the synthesis of acetylcholine, a vital neurotransmitter involved in muscle control, memory, and various nervous system functions nih.govcymitquimica.comnih.govwikipedia.orgmdpi.comresearchgate.net. It also serves as a crucial methyl donor in essential metabolic pathways, participating in methylation reactions that influence gene expression and cellular signaling biocrates.comnih.govresearchgate.net. Furthermore, choline is a fundamental building block for phospholipids, such as phosphatidylcholine and sphingomyelin, which are integral components of cell membranes, organelle membranes, and lipoproteins biocrates.comnih.govcymitquimica.comscbt.comnih.govresearchgate.netfao.org. Its involvement in lipid metabolism is profound, facilitating the transport and utilization of fats within the body smolecule.comscbt.comnih.govmdpi.comfao.orgtruemeds.in. This compound also functions as a bile acid binding agent, promoting the excretion of bile acids and consequently influencing cholesterol metabolism by prompting the liver to produce more bile acids from cholesterol smolecule.comijrps.com.

Physiological Significance: Physiologically, this compound is recognized for its hepatoprotective properties, supporting liver health and function smolecule.compsu.edumedicoverhospitals.intruemeds.in. It aids in preventing hepatic steatosis (fatty liver) by reducing fat accumulation in liver cells and promoting bile flow, which is essential for fat digestion and absorption smolecule.compsu.edumedicoverhospitals.in. Its lipotropic action helps in the mobilization of stored fats, contributing to healthier lipid profiles smolecule.comaimdrjournal.compsu.eduscbt.com. Research indicates potential benefits in cognitive enhancement, given choline's role in neurotransmitter synthesis smolecule.comnih.gov. Additionally, this compound has been investigated for its capacity to alleviate asthma symptoms by modulating inflammatory mediators within the leukotriene pathway smolecule.comncats.ioresearchgate.netinnovareacademics.in. It also plays a role in stabilizing hormonal preparations by preserving protein integrity during storage .

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 546-63-4 | cymitquimica.comsmolecule.comsigmaaldrich.com |

| Molecular Formula | C21H47N3O10 / (C5H14NO)3 · C6H5O7 | smolecule.comsigmaaldrich.commubychem.com |

| Molecular Weight | 501.6 g/mol | nih.govsigmaaldrich.commubychem.commedchemexpress.com |

| Appearance | White crystalline / Liquid | cymitquimica.commubychem.com |

| Solubility | Soluble in water | cymitquimica.com |

Table 2: Biochemical and Physiological Roles of this compound

| Primary Role | Biochemical Function | Physiological Function |

| Source of Choline | Precursor to Acetylcholine, Methyl donor, Phospholipid synthesis | Neurotransmitter synthesis, Cell membrane structure, Lipid metabolism, Methylation processes |

| Lipotropic Agent | Mobilizes fat from the liver, Converts fat to lecithin | Prevents fatty liver disease, Enhances fat metabolism, Supports liver health |

| Bile Acid Binding Agent | Promotes bile acid excretion, Utilizes cholesterol for bile acid production | Aids fat digestion and absorption, Supports liver health, May lower cholesterol levels |

| Anti-inflammatory | Modulates leukotriene pathway, Inhibits inflammatory mediators | Alleviates asthma symptoms, Reduces inflammation |

| Other Roles | Stabilizes hormonal preparations, Iron chelator | Maintains protein integrity, Aids in iron deficiency management |

Compound List:

this compound

Choline

Citric acid

Lecithin

Phosphatidylcholine

Acetylcholine

Leukotrienes

Trimethylamine (B31210) (TMA)

Cyproheptadine (B85728) hydrochloride

Andrographolide

Sorbitol

Vitamin E

Vitamin B12

Inositol

Biotin

Selenium

Methyl donors

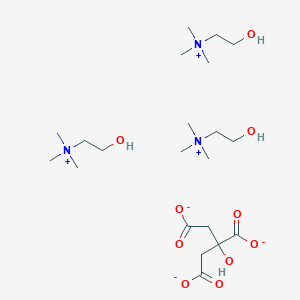

Structure

2D Structure

Eigenschaften

CAS-Nummer |

546-63-4 |

|---|---|

Molekularformel |

C11H19NO8-2 |

Molekulargewicht |

293.27 g/mol |

IUPAC-Name |

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3 |

InChI-Schlüssel |

WRPUOFKIGGWQIJ-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Kanonische SMILES |

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Aussehen |

Solution |

Andere CAS-Nummern |

546-63-4 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Choline Citrate Solution (ca. 65% in Water) |

Herkunft des Produkts |

United States |

Synthesis and Derivatization of Tricholine Citrate

Conventional Synthetic Pathways and Their Optimization

The traditional synthesis of tricholine citrate (B86180) is primarily achieved through the direct reaction of its constituent molecules. Optimization of these pathways focuses on maximizing yield and product purity by controlling reaction conditions.

The most common method for synthesizing tricholine citrate involves the chemical reaction between choline (B1196258) and citric acid. smolecule.com This process is fundamentally a neutralization reaction where the basic choline hydroxide (B78521) (choline base) reacts with the acidic citric acid. google.comgoogle.com

The process typically begins with the preparation of a choline base solution, which is often synthesized by reacting trimethylamine (B31210) with ethylene (B1197577) oxide in an aqueous solution. google.comgoogle.com This choline base is then reacted with citric acid in approximately stoichiometric amounts. To drive the reaction towards high conversion, specific conditions are controlled. The reaction is often conducted at elevated temperatures, generally above 50°C. google.comwipo.int Furthermore, the pH of the solution is maintained at a basic level, typically above 8.5, to facilitate the reaction. google.comwipo.int The use of an aqueous solution is a key advantage of this method, as it avoids the need for more costly and environmentally impactful organic solvents. google.com

Following the reaction, the resulting solution may undergo purification steps such as treatment with a decolorizing agent like activated charcoal, followed by filtration. scribd.comscribd.com The final product, a high-purity this compound solution, is often obtained after distillation. google.comwipo.int

| Parameter | Description | Typical Value/Condition | Source |

|---|---|---|---|

| Reactants | The primary chemical starting materials. | Choline Base Solution and Citric Acid | google.comgoogle.com |

| Temperature | The operational temperature to ensure high conversion. | > 50°C | google.comwipo.int |

| pH | The pH level of the reaction mixture. | > 8.5 | google.comwipo.int |

| Solvent | The medium in which the reaction is carried out. | Water | google.com |

| Purification Steps | Post-reaction processing to improve product quality. | Decolorization, Filtration, Distillation | google.comscribd.comscribd.com |

The synthesis of this compound from choline base and citric acid is primarily a neutralization reaction that is driven to completion by controlling stoichiometric balance, temperature, and pH rather than by the use of a specific external catalyst. google.comwipo.int The literature describing this direct synthesis does not emphasize catalytic systems, instead focusing on the optimization of the physical reaction conditions.

In the broader field of citrate chemistry, related catalytic processes have been explored. For instance, sodium citrate has been shown to be an effective catalyst for the transesterification of glycerol (B35011) with organic carbonates. mdpi.com This demonstrates the potential for citrate-based molecules to participate in catalytic cycles, although this specific application is for a different reaction. The direct synthesis of this compound, however, generally proceeds efficiently without the need for additional catalytic substances.

Emerging Synthetic Methodologies

To improve efficiency and align with the principles of green chemistry, new methods for synthesizing chemical compounds are continuously being developed. These emerging techniques offer advantages over conventional pathways, such as reduced reaction times and minimized waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method utilizes microwave radiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. smolecule.comnih.gov Unlike conventional heating where heat is transferred slowly from an external source, microwaves interact directly with polar molecules in the reaction, leading to rapid and uniform heating throughout the material.

The application of microwave assistance to organic synthesis can lead to significant improvements, including drastically reduced reaction times, increased product yields, and cleaner reactions with fewer byproducts. nih.gov This technology is considered a green chemistry approach because it enhances energy efficiency and can often be performed with less or no solvent. rsc.org For the synthesis of this compound, microwave-assisted methods provide a more efficient route compared to traditional heating protocols. smolecule.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Dielectric Heating (rapid, uniform) |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often lower | Often higher |

A key direction in modern chemical synthesis is the reduction or elimination of volatile organic solvents, which can be hazardous and environmentally damaging. Recent advancements in the synthesis of this compound have explored solvent-free conditions. smolecule.com This approach minimizes environmental impact while aiming to maintain high product yields. The conventional aqueous-based synthesis is already considered more economical and environmentally friendly than methods requiring costly organic solvents. google.com Solvent-free innovations take this a step further by eliminating the solvent altogether, relying on the direct interaction of the reactants, often facilitated by techniques like microwave irradiation.

Exploration of this compound Analogues and Derivatives

The exploration of chemical analogues and derivatives is a common practice in chemistry to study structure-activity relationships or to create compounds with tailored properties. While extensive literature on a wide variety of specific this compound analogues is not prominent, the synthesis of related compounds provides insight into potential derivatization strategies.

An example of a closely related compound is choline dihydrogen citrate, which differs in the stoichiometric ratio of choline to citric acid. prepchem.com The synthesis of such analogues involves modifying the reaction stoichiometry. General synthetic routes for creating derivatives could involve:

Modification of the Choline Moiety: Altering the trimethylammonium headgroup or extending the ethyl chain.

Modification of the Citrate Moiety: Esterifying the remaining carboxylic acid groups or the hydroxyl group of the citrate molecule.

Use of Different Carboxylic Acids: Reacting choline with other polycarboxylic acids to create compounds structurally similar to this compound.

The synthesis of various analogues of related molecules, such as coenzyme A and tacrine, follows established organic chemistry principles that could be applied to the derivatization of this compound. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Action of Tricholine Citrate

Regulation of Lipid Metabolism

Tricholine citrate (B86180) actively participates in the regulation of lipid metabolism through several key mechanisms. It functions as a lipotropic agent, influences the creation and use of phospholipids (B1166683), and affects cholesterol levels by binding with bile acids.

Lipotropic Phenomena and Hepatic Fat Mobilization

Tricholine citrate is recognized as a lipotropic agent, playing a crucial role in hepatic fat metabolism. aimdrjournal.commedicoverhospitals.intruemeds.innih.gov Its primary function in this capacity is to prevent the accumulation of fat within the liver, a condition known as hepatic steatosis. aimdrjournal.comnetmeds.comefpia.co.inrizochem.com The compound facilitates the mobilization and metabolism of fat deposited in the liver. medicoverhospitals.intruemeds.inrizochem.comcymitquimica.com

The mechanism involves the conversion of fats into phospholipids, such as lecithin. saarbiotech.insaarbiotech.in Choline (B1196258), a component of this compound, is essential for this conversion. saarbiotech.insaarbiotech.in The resulting phospholipids, particularly lecithin, are integral components of high-density lipoprotein (HDL), which is instrumental in mobilizing cholesterol from cellular membranes. saarbiotech.insaarbiotech.in This process helps to deplete fat stores in the liver, contributing to its hepatoprotective effects and its utility in managing fatty liver disease. aimdrjournal.comsmolecule.comtruemeds.inapollopharmacy.in

Modulation of Phospholipid Biosynthesis and Turnover

This compound serves as a source of choline, an essential nutrient for the synthesis of phospholipids in all cells. cymitquimica.comgoogle.com This availability of choline is critical for the production of phosphatidylcholine, a key phospholipid that helps maintain the structural integrity of cell membranes. truemeds.insaarbiotech.insaarbiotech.in

Research indicates that this compound makes choline available for cells to incorporate into cellular phospholipids. google.com This enhances the synthesis of essential phospholipids required for cell membrane integrity. google.com In conditions such as fatty liver, an increased rate of phospholipid turnover has been noted following the administration of choline, underscoring its dynamic role in lipid metabolism. saarbiotech.in By promoting the synthesis of phospholipids like lecithin, this compound aids in the structural and functional maintenance of biomembranes. saarbiotech.insaarbiotech.in

Mechanisms of Cholesterol Homeostasis Influence via Bile Acid Binding

A significant mechanism through which this compound influences cholesterol levels is by acting as a bile acid-binding agent. smolecule.comtruemeds.inapollopharmacy.inapollopharmacy.in1mg.com In the gastrointestinal tract, it binds to bile acids, preventing their reabsorption and promoting their excretion from the body. saarbiotech.inapollopharmacy.in

Hepatic Systemic Effects

The influence of this compound extends beyond lipid metabolism to encompass broader systemic effects on the liver, particularly concerning bile dynamics and hepatobiliary pathways.

Influence on Bile Production and Flow Dynamics

This compound exerts a choleretic effect, meaning it stimulates an increase in the production and flow of bile. medicoverhospitals.innetmeds.comsmolecule.comcohibapharma.com This enhanced hepatobiliary flow results in a greater concentration of bile in the gastrointestinal tract. aimdrjournal.comdmpharma.co.in

Interactions with Hepatobiliary Pathways

As a hepatoprotective agent, this compound interacts positively with hepatobiliary pathways to support liver health. aimdrjournal.comefpia.co.incohibapharma.com Its ability to increase bile flow and aid in the transport and utilization of fat contributes to its therapeutic use in various hepatobiliary and digestive disorders. aimdrjournal.comapollopharmacy.indmpharma.co.in

One proposed mechanism involves the stimulation of the parasympathetic nervous system, which in turn increases the secretion of bile acids and digestive enzymes. cvpharmacy.in By modulating the enterohepatic circulation through the binding of bile acids, this compound plays a key role in the integrated network that governs liver function and lipid homeostasis. smolecule.com

Interactive Data Tables

Table 1: Summary of this compound's Mechanisms of Action

| Mechanism Category | Specific Action | Outcome |

| Lipotropic Action | Prevents and reduces fat accumulation in the liver. | Protects against hepatic steatosis (fatty liver). aimdrjournal.comnetmeds.comefpia.co.in |

| Converts stored fats into phospholipids (e.g., lecithin). | Mobilizes fat from the liver for use in HDL formation. saarbiotech.in | |

| Phospholipid Synthesis | Provides choline for cellular phospholipid production. | Enhances cell membrane integrity and function. saarbiotech.ingoogle.com |

| Increases phosphatidylcholine levels in the liver. | Supports liver cell health and lipid turnover. truemeds.in | |

| Cholesterol Regulation | Binds to bile acids in the intestine. | Prevents bile acid reabsorption and promotes their excretion. truemeds.inapollopharmacy.inapollopharmacy.in |

| Stimulates the liver to use cholesterol to produce more bile acids. | Lowers serum cholesterol levels. saarbiotech.in1mg.com | |

| Bile Dynamics | Increases the production and flow of bile (choleretic effect). | Enhances fat digestion and absorption. medicoverhospitals.innetmeds.com |

| Promotes the elimination of toxins via bile. | Supports liver detoxification pathways. cohibapharma.comcvpharmacy.in |

Table 2: Effects of this compound on Hepatic Parameters

| Parameter | Effect |

| Hepatic Fat | Decreases accumulation. rizochem.com |

| Phospholipid Turnover | Increases. saarbiotech.in |

| Serum Cholesterol | Decreases. apollopharmacy.in |

| Bile Acid Pool | Decreases through excretion. truemeds.inapollopharmacy.in |

| Bile Production/Flow | Increases. aimdrjournal.comcohibapharma.com |

Anti-Inflammatory and Immunomodulatory Properties

This compound demonstrates notable anti-inflammatory and immunomodulatory effects through its interaction with key signaling pathways and receptors involved in the inflammatory cascade.

Modulation of Leukotriene Pathway Mediators

This compound has been shown to reduce pro-inflammatory and inflammatory mediators of the leukotriene pathway. ncats.io Leukotrienes are potent lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of inflammatory conditions such as asthma. mdpi.com The leukotriene family includes cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), which are synthesized by various immune cells. mdpi.commdpi.com

The effects of CysLTs are primarily mediated through the activation of CysLT1 receptors, leading to outcomes like increased airway smooth muscle activity and microvascular permeability. mdpi.com LTB4, a potent chemoattractant for neutrophils, is implicated in airway hyperresponsiveness and severe asthma. mdpi.com By modulating these mediators, this compound can influence the inflammatory responses characteristic of allergic airway diseases. ncats.ioersnet.orgnih.gov

Choline Acetylcholine (B1216132) Receptor (α7nAChR) Agonism and Related Signaling

A significant aspect of this compound's immunomodulatory activity stems from its function as an agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR). nih.govphysiology.org The α7nAChR is a key component of the cholinergic anti-inflammatory pathway, a neural mechanism that inhibits inflammation. mdpi.comijbs.com

Activation of α7nAChR on immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines. ijbs.com Studies have demonstrated that this compound can selectively activate α7nAChRs, leading to fast-inactivating inward currents in neurons. nih.gov This agonistic activity is crucial for its potential therapeutic effects in inflammatory and cognitive disorders. nih.govmdpi.com The α7nAChR is also implicated in the pathogenesis of Alzheimer's disease, where its inactivation by β-amyloid protein contributes to the disease's progression. nih.gov

| Agonist | Receptor Target | Observed Effect | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| This compound | α7-nicotinic acetylcholine receptor (α7nAChR) | Activation, leading to fast-inactivating inward current | Basolateral amygdala interneurons | nih.gov |

| Choline Chloride | α7-nicotinic acetylcholine receptor (α7nAChR) | Selective activation of α7nAChRs | Neocortical layer I interneurons | nih.gov |

Cytokine Expression Regulation (e.g., TNF, NF-κB)

The activation of α7nAChR by agonists like this compound can lead to the downregulation of pro-inflammatory cytokine expression. This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. ijbs.complos.org NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including tumor necrosis factor (TNF). nih.govembopress.orgnih.gov

In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. plos.org Upon stimulation by inflammatory signals like TNF, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. plos.org By activating the cholinergic anti-inflammatory pathway, this compound can interfere with this process, leading to reduced production of cytokines like TNF and a dampening of the inflammatory response. ijbs.commdpi.com

Broader Cellular and Metabolic Interplay

Beyond its direct anti-inflammatory roles, the components of this compound are integrated into fundamental cellular and metabolic processes that have widespread implications for cell function and health.

Integration into Cellular Membranes and Signal Transduction

Choline, a primary component of this compound, is an essential nutrient for the synthesis of phosphatidylcholine, a major phospholipid in cellular membranes. ersnet.org The integrity and composition of cell membranes are crucial for proper signal transduction. nih.govsavemyexams.com

Cell-surface receptors, which are integral membrane proteins, bind to extracellular signaling molecules and convert these external signals into intracellular events. pressbooks.pub The physical properties of the membrane, influenced by its phospholipid composition, can affect the function of these receptors and the subsequent signaling cascades. figshare.comescholarship.org Therefore, by contributing to membrane synthesis, choline indirectly influences a vast array of cellular signaling pathways.

| Component | Cellular Process | Significance | Reference |

|---|---|---|---|

| Choline | Synthesis of Phosphatidylcholine | Essential for maintaining the structural integrity of cellular membranes. | ersnet.org |

| Phosphatidylcholine | Cellular Membrane Component | Influences the function of transmembrane receptors and signal transduction pathways. | nih.govfigshare.com |

Impact on Methylation Cycles and Epigenetic Processes

Choline is a key player in the body's methylation cycle through its role as a precursor to betaine, which can donate a methyl group to remethylate homocysteine to methionine. nih.gov Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions, including DNA and histone methylation. nih.gov

These epigenetic modifications, such as the methylation of DNA and the post-translational modification of histones, are critical for regulating gene expression without altering the DNA sequence itself. mdpi.comcd-genomics.com The availability of metabolites from cycles like the tricarboxylic acid (TCA) cycle, to which citrate belongs, can also influence epigenetic reprogramming. nih.gov By supplying both choline and citrate, this compound can potentially impact the intricate network of metabolic pathways that regulate epigenetic marks, thereby influencing gene expression and cellular function. researchgate.net

Citrate Carrier Dynamics and Tricarboxylic Acid Cycle Intermediates

This compound, a salt of the essential nutrient choline and citric acid, is primarily recognized for its lipotropic and hepatoprotective properties. Its mechanism of action is closely intertwined with hepatic lipid metabolism, which is intrinsically linked to mitochondrial function and the dynamics of the tricarboxylic acid (TCA) cycle. While direct modulation of the mitochondrial citrate carrier (CIC, encoded by the SLC25A1 gene) by this compound has not been explicitly detailed in scientific literature, an indirect mechanism can be elucidated through the role of its constituent, choline, in maintaining mitochondrial health and function.

The primary function of the citrate carrier is to transport citrate, synthesized within the mitochondrial matrix, into the cytosol. mdpi.comjaypeedigital.com This exported citrate serves two main purposes: it is the precursor for the synthesis of fatty acids and cholesterol, and it acts as an allosteric activator of acetyl-CoA carboxylase, a key regulatory enzyme in fatty acid synthesis. jaypeedigital.comfsu.eduzoologytalks.comlibretexts.org The transport process involves an exchange, where the CIC imports a dicarboxylate, typically malate, into the mitochondria as it exports citrate. mdpi.com This action effectively links carbohydrate metabolism (which produces acetyl-CoA for citrate synthesis in the TCA cycle) with lipid biosynthesis in the cytosol.

Choline's role in this process is fundamental, albeit indirect. It is essential for the synthesis of phosphatidylcholine, a critical component of very-low-density lipoproteins (VLDL), which are responsible for exporting triglycerides from the liver. oregonstate.eduresearchgate.net A deficiency in choline leads to impaired VLDL secretion, causing fat to accumulate in the liver (hepatic steatosis). This condition is associated with significant mitochondrial dysfunction. oregonstate.eduresearchgate.net

Research has shown that choline deficiency can lead to:

Altered mitochondrial membrane composition. researchgate.netimrpress.com

Reduced mitochondrial membrane potential. nih.gov

Impaired fatty acid β-oxidation. nih.gov

Increased production of reactive oxygen species (ROS), leading to oxidative stress. oregonstate.edu

By providing a source of choline, this compound supports the maintenance of mitochondrial integrity and function. A healthy and efficient mitochondrion is a prerequisite for the optimal operation of the TCA cycle. The TCA cycle is the central hub of cellular respiration, responsible for oxidizing acetyl-CoA to generate reducing equivalents (NADH and FADH₂) for ATP production. Citrate is the first intermediate of this cycle, formed from the condensation of acetyl-CoA and oxaloacetate. imrpress.com

In essence, while this compound may not directly bind to or alter the kinetics of the citrate carrier, its contribution to maintaining mitochondrial health is vital for ensuring that the substrate for this carrier, citrate, is readily available. This indirect action supports the balance between energy production and biosynthetic processes that are central to hepatic function.

Table of Research Findings on Choline and Mitochondrial/Metabolic Function

| Finding | Organism/Model | Key Outcome | Reference(s) |

| Choline deficiency impairs VLDL secretion, leading to fat accumulation in the liver. | Humans | Reduced blood LDL-cholesterol, elevated liver enzymes. | oregonstate.edu |

| Choline deficiency is associated with mitochondrial dysfunction and oxidative stress. | Humans, Rodents | Impaired fatty acid oxidation, increased ROS production. | oregonstate.eduresearchgate.netimrpress.com |

| Choline supplementation improves hypertriglyceridemia and hepatic steatosis. | Mice | Increased citric acid cycle intermediates (succinic acid, α-ketoglutaric acid). | frontiersin.org |

| Low choline intake alters mitochondrial membrane composition and reduces membrane potential. | Rats, Cell Cultures | Decreased ATP production and perturbed fatty acid β-oxidation. | nih.gov |

| Cytosolic citrate, exported from mitochondria, is a key regulator of fatty acid synthesis. | General Biochemistry | Activates acetyl-CoA carboxylase, the rate-limiting enzyme. | jaypeedigital.comfsu.eduzoologytalks.comlibretexts.org |

Preclinical Research Paradigms and in Vitro Investigations of Tricholine Citrate

In Vivo Non-Human Animal Models in Research

Investigation of Iron Chelation Properties in Biological Systems

Tricholine citrate (B86180) is recognized for its significant iron-chelating properties google.comwipo.int. This characteristic is crucial in biological systems where iron overload or its involvement in oxidative processes can lead to cellular damage. The compound's ability to bind to iron ions helps to sequester them, thereby mitigating their pro-oxidant activity. This chelating action is understood to prevent oxidative degradation in various contexts, potentially extending the shelf-life and stability of sensitive biological molecules . Research into iron metabolism highlights that citrate, as a component of Tricholine citrate, plays a role in iron transport and cellular iron regulation nih.gov. While specific quantitative data on this compound's chelation efficacy in diverse biological systems is still an area of ongoing study, its fundamental chemical structure supports its role as an effective iron chelator google.comwipo.int. The broader field of iron chelation therapy demonstrates promising applications in conditions related to oxidative stress, with many investigations remaining in preclinical and early clinical stages nih.gov.

Role in Growth Hormone Stabilization in Experimental Models

This compound has demonstrated utility as a stabilizing agent in the formulation of growth hormone preparations, particularly in experimental animal models google.comwipo.int. Its inclusion in these formulations is aimed at maintaining the structural integrity of protein-based hormones during storage and use. By preserving the native conformation of growth hormones, this compound can enhance their therapeutic efficacy . Studies have indicated that TCC is formulated within stabilizers for growth hormones, such as bovine somatotropin, at concentrations ranging from 0.1% to 70% (w/w) . Furthermore, this compound is listed among various choline (B1196258) derivatives identified as potential stabilizers for human growth hormone formulations, alongside polyols and amino acids, addressing the inherent instability of these protein therapeutics google.comgoogle.com.

| Stabilizer Type | Example Compound | Primary Function in Hormone Formulations | Context of Use |

| Choline Salt | This compound | Maintains structural integrity, prevents oxidative degradation | Stabilizer for animal and human growth hormone preparations |

| Polyol | Non-reducing sugars | Stabilizes protein structure | Excipient in buffered growth hormone preparations |

| Amino Acid | Glycine, Serine | Stabilizes protein structure | Component in stabilizer compositions for growth hormones |

| Amino Acid Polymer | Polylysine, Polyarginine | Stabilizes protein structure, maintains soluble activity in aqueous environments | Component in stabilizer compositions for growth hormones |

Neurobiological Studies (e.g., Drosophila Gustatory Response)

In the field of neurobiology, this compound has found application as a critical component in electrophysiological studies, particularly within the model organism Drosophila melanogaster. It is routinely employed as an electrolyte in the recording of gustatory sensilla, which are sensory structures responsible for taste perception oup.comnih.govelifesciences.orgbiorxiv.org. Specifically, this compound, often at concentrations of 30 mM or 50 mM, serves as the recording electrode electrolyte and solvent for tastant solutions oup.comnih.govelifesciences.orgbiorxiv.org. Its utility stems from its ability to selectively inhibit the responses of water-sensing neurons while not stimulating salt-sensing neurons oup.comnih.govelifesciences.org. This characteristic makes it an invaluable tool for researchers aiming to isolate and analyze the responses of gustatory receptor neurons (GRNs) to sugars and bitter compounds, thereby facilitating a clearer understanding of taste signaling pathways in Drosophila oup.comnih.gov.

| Study Component | Concentration | Role in Drosophila Gustatory Studies | Effect on Neuronal Responses | Reference(s) |

| Electrolyte/Solvent | 30-50 mM | Used as the recording electrode electrolyte and solvent for tastant solutions in electrophysiological recordings of labellar sensilla. | Inhibits water neuron responses; does not stimulate salt-sensitive GRN; aids analysis of sugar/bitter GRN responses. | oup.comnih.govelifesciences.orgbiorxiv.org |

| Electrolyte (Control) | 30 mM | Used as electrolyte in control solutions for acid-induced action potential recordings in S-b sensilla. | Induced very few action potentials in S-b sensilla when used alone (pH 6.8). | biorxiv.org |

Methodological Advancements in Preclinical Research for this compound

While specific methodological advancements directly for studying this compound are not extensively detailed in the provided literature, its use is situated within broader advancements in preclinical research methodologies. The scientific community is increasingly adopting New Approach Methodologies (NAMs) to reduce reliance on animal testing and enhance the human relevance of preclinical safety studies fda.govaxionbiosystems.com. These NAMs encompass in vitro human-based systems, computational modeling, and advanced assays fda.govaxionbiosystems.com. This compound's established roles, such as its use as an electrolyte in Drosophila taste studies oup.comnih.govelifesciences.orgbiorxiv.org or as a stabilizer in hormone formulations google.comgoogle.com, can be integrated into these evolving preclinical paradigms. For instance, in vitro models for drug efficacy testing, such as patient-derived models in oncology, represent a significant methodological advancement aimed at improving clinical translation carcinotech.com. Similarly, the development of pipelines for evaluating topical agents, which may involve ex vivo and in vivo components, signifies progress in preclinical evaluation strategies nih.gov. The general trend towards more refined and ethically considerate preclinical research, including the reduction and replacement of animal models, provides a framework within which the applications and study of compounds like this compound continue to be explored and optimized fda.govaxionbiosystems.commdpi.com.

Analytical Methodologies for Tricholine Citrate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating tricholine citrate (B86180) from other components in a sample and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the most widely reported method.

High-Performance Liquid Chromatography (HPLC) Method Development

Several studies have detailed the development and validation of HPLC methods for the simultaneous determination of tricholine citrate (TEC) and cyproheptadine (B85728) hydrochloride (CRH) in pharmaceutical formulations, particularly syrups ijrps.comresearchgate.netinnovareacademics.ininnovareacademics.inscilit.com. These methods are often designed to be stability-indicating, meaning they can separate the active compounds from their potential degradation products.

Key parameters for HPLC analysis of this compound, as reported in the literature, include:

Stationary Phase: Reversed-phase C18 columns are commonly utilized. Specific dimensions reported include 250 mm × 4.6 mm with a particle size of 5 µm ijrps.comresearchgate.netinnovareacademics.ininnovareacademics.inscilit.com. Different C18 columns from manufacturers like Agilent, Waters, YMC, and Xterra have been investigated during method development innovareacademics.in.

Mobile Phase: The mobile phase typically consists of a buffer solution mixed with an organic modifier. Common mobile phase compositions include:

Interactions of Tricholine Citrate with Other Chemical Entities and Biological Systems

Biochemical Interactions with Co-administered Compounds

The therapeutic efficacy of tricholine citrate (B86180) is often enhanced when used in combination with other agents, leading to synergistic effects in various metabolic and digestive contexts.

The combination of tricholine citrate and cyproheptadine (B85728) is frequently utilized to stimulate appetite and support weight gain. zeelabpharmacy.commedicoverhospitals.invarmedpharma.com Cyproheptadine, an antihistamine and serotonin (B10506) antagonist, acts on the hypothalamus to increase appetite. astergroup.co.inunibytekids.com this compound complements this action by supporting liver function and fat metabolism. zeelabpharmacy.comvarmedpharma.com It acts as a lipotropic agent, aiding in the removal of fat from the liver and promoting its conversion into phospholipids (B1166683) like lecithin. irjet.net This process is crucial for the formation of high-density lipoprotein (HDL), which helps in mobilizing cholesterol. irjet.net

In the context of liver health, this compound is sometimes combined with silymarin, a flavonoid complex extracted from milk thistle seeds. Silymarin is a well-known antioxidant that protects the liver from damage caused by free radicals and toxins. 1mg.comtruemeds.in Its mechanism of action includes scavenging free radicals, inhibiting inflammatory pathways, and promoting the regeneration of liver cells. truemeds.innih.gov

When co-administered with this compound, a synergistic effect on liver protection is observed. This compound acts as a bile acid binding agent, which leads to the excretion of bile acids. 1mg.com This prompts the liver to synthesize more bile acids from cholesterol, thereby reducing cholesterol levels. 1mg.comapollopharmacy.in The combination of silymarin's antioxidant and anti-inflammatory properties with this compound's role in fat metabolism and cholesterol regulation provides a comprehensive approach to supporting liver function, particularly in conditions like fatty liver disease. truemeds.inapollopharmacy.in

This compound is often formulated with sorbitol to address digestive issues and support liver function. truemeds.inzeelabpharmacy.com Sorbitol acts as an osmotic laxative, drawing water into the intestines to soften stool and ease bowel movements, which can be beneficial in managing constipation. astergroup.co.intruemeds.in

Modulation of Endogenous Enzymatic Systems by this compound

This compound influences the activity of several endogenous enzymatic systems, primarily related to lipid metabolism and neurotransmitter synthesis. As a precursor to choline (B1196258), it plays a role in the synthesis of acetylcholine (B1216132), a key neurotransmitter. cvpharmacy.inwikipedia.org This is achieved through the action of choline acetyltransferase.

Furthermore, choline derived from this compound is a substrate for choline oxidase, which initiates its conversion to betaine. Betaine is an important methyl donor involved in the conversion of homocysteine to methionine, a process that is vital for numerous metabolic pathways.

In the liver, this compound's lipotropic action is mediated by its role in phospholipid synthesis. It facilitates the conversion of fats into lecithin, a process involving several enzymatic steps. irjet.net This not only aids in the transport of fats out of the liver but also influences the activity of enzymes involved in lipoprotein metabolism. By promoting the formation of HDL, it indirectly modulates the enzymes responsible for cholesterol transport and esterification. irjet.net

Influence on Biological Transport Mechanisms (e.g., Citrate Carrier)

The citrate component of this compound can influence biological transport mechanisms, most notably the mitochondrial citrate carrier (CIC). mdpi.com The CIC is responsible for transporting citrate from the mitochondrial matrix, where it is synthesized as part of the Krebs cycle, into the cytosol. biorxiv.orgmri-q.comnih.gov In the cytosol, citrate serves as the primary source of acetyl-CoA for the synthesis of fatty acids and cholesterol. mdpi.commri-q.com

Comparative Biochemical Activity with Choline Analogues and Citrate Salts

This compound's biochemical activity can be better understood when compared to other choline analogues and citrate salts.

Choline Analogues: Compared to other forms of choline like choline bitartrate (B1229483) or choline chloride, this compound offers the combined benefits of both choline and citrate. smolecule.comwikipedia.org While all these forms provide the essential nutrient choline, the citrate moiety in this compound may enhance its absorption and utilization in metabolic pathways. smolecule.com Choline itself is a precursor for the synthesis of the neurotransmitter acetylcholine and is a structural component of cell membranes in the form of phosphatidylcholine. wikipedia.org

Citrate Salts: When compared to other citrate salts, such as sodium citrate or potassium citrate, this compound's unique feature is the presence of the lipotropic agent, choline. While all citrate salts can contribute to the body's citrate pool and act as buffering agents, this compound specifically targets lipid metabolism in the liver. irjet.net

The comparative effects are summarized in the table below:

Table 1: Comparative Biochemical Activities| Compound | Primary Biochemical Role | Key Mechanisms of Action |

|---|---|---|

| This compound | Lipotropic agent, Choline source | Promotes fat metabolism in the liver, precursor for acetylcholine and phospholipids, provides citrate for metabolic pathways. irjet.netwikipedia.org |

| Choline Bitartrate | Choline source | Precursor for acetylcholine and phospholipids. wikipedia.org |

| Choline Chloride | Choline source | Precursor for acetylcholine and phospholipids. wikipedia.org |

| Sodium Citrate | Alkalinizing agent, Anticoagulant | Acts as a buffer, chelates calcium ions. |

| Potassium Citrate | Alkalinizing agent, Potassium source | Acts as a buffer, replenishes potassium. |

Future Directions and Unaddressed Research Gaps in Tricholine Citrate Studies

Elucidation of Novel Biochemical Pathways

The established mechanism of tricholine citrate (B86180) centers on its role as a lipotropic agent and a bile acid binder. irjet.netjcdronline.org The choline (B1196258) component facilitates the conversion of fats into phospholipids (B1166683) like lecithin, a key component of high-density lipoprotein (HDL), which aids in mobilizing cholesterol. irjet.net Concurrently, the compound binds to bile acids, promoting their excretion and encouraging the liver to synthesize more bile acids from cholesterol, thereby helping to manage cholesterol levels. jcdronline.orgfeedandadditive.com While these actions are foundational, they represent only a part of a much larger and more complex biochemical picture.

Future research must aim to uncover novel pathways influenced by tricholine citrate. Choline itself is a vital nutrient involved in numerous physiological processes, including methylation reactions and neurotransmitter synthesis. irjet.net It is a precursor in the biosynthesis of phosphatidylcholine, which occurs via two main pathways: the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway and the CDP-choline pathway. wikipedia.org The citrate component is a central molecule in the citric acid cycle (Krebs cycle), an amphibolic pathway that is crucial for cellular energy production and provides precursors for the synthesis of biomolecules, including amino acids and choline. numberanalytics.com

Unaddressed research questions include:

How does exogenously supplied this compound influence the regulation and flux of the endogenous PEMT and CDP-choline pathways?

Does this compound or its metabolites interact with specific cellular receptors or signaling cascades beyond its known lipotropic effects, such as the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) which has been implicated in choline's anti-inflammatory effects? irjet.net

Could the citrate moiety, upon dissociation, directly impact cellular energy metabolism by entering the Krebs cycle, and what are the downstream consequences of this influx?

Investigating these questions will provide a more detailed understanding of its pleiotropic effects and may reveal new therapeutic targets.

Development of Advanced Preclinical Models

Current preclinical evidence for this compound's efficacy, particularly its hepatoprotective effects, is often derived from studies using formulations that combine it with other active ingredients, such as andrographolides and sorbitol. psu.edu While these studies, conducted in animal models, demonstrate a benefit in managing liver dysfunction, they make it difficult to isolate the specific contribution of this compound. psu.edu Similarly, studies in aquaculture have explored its potential to mitigate fatty liver disease in fish. feedandadditive.com

There is a significant need for the development of advanced preclinical models designed to investigate the bioactivity of this compound as a standalone compound. Future research could benefit from:

Disease-Specific Animal Models: Utilizing well-characterized rodent models of non-alcoholic fatty liver disease (NAFLD) or other metabolic disorders to systematically evaluate the dose-dependent effects of pure this compound on disease progression, lipid metabolism, and inflammatory markers.

Genetically Engineered Models: Employing knockout mice, for instance, with inactivated PEMT, which makes them entirely dependent on dietary choline, could be a powerful tool to study how this compound compensates for genetic deficiencies in choline metabolism. wikipedia.org

In Vitro and Ex Vivo Systems: The use of primary human hepatocytes, liver spheroids, or organ-on-a-chip technology could offer highly controlled environments to study the cellular and molecular mechanisms of this compound, minimizing the systemic complexities of animal models. Research on citrate in various cancer cell lines, such as A549 lung cancer cells, has shown effects on cell growth and metabolism, suggesting that similar in vitro models could be used to explore the bioactivity of this compound beyond hepatoprotection. nih.govresearchgate.net

These advanced models would enable a more precise dissection of the compound's pharmacological effects and pave the way for more targeted clinical investigations.

Innovation in Analytical Techniques for Trace Analysis and Metabolomics

The quantification of this compound in pharmaceutical formulations has been well-established through various analytical methods, primarily High-Performance Liquid Chromatography (HPLC). innovareacademics.ininnovareacademics.in Several studies have developed and validated stability-indicating RP-HPLC methods for the simultaneous determination of this compound and other active ingredients, such as cyproheptadine (B85728), in syrup formulations. jcdronline.orgresearchgate.netijrps.com These methods demonstrate good linearity, precision, and accuracy for quality control purposes. innovareacademics.inresearchgate.net

However, significant gaps remain in the analytical methodologies required for advanced pharmacological and metabolic research. Future innovations should focus on:

Trace-Level Bioanalysis: Developing highly sensitive methods, likely based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify this compound and its key metabolites (e.g., choline, betaine) in complex biological matrices like plasma, urine, and tissue homogenates. This is crucial for detailed pharmacokinetic and pharmacodynamic studies.

Metabolomics: Applying untargeted and targeted metabolomics approaches (using GC-MS or LC-MS) to map the global metabolic changes induced by this compound administration. This could identify novel biomarkers of its efficacy and reveal its impact on interconnected metabolic pathways, such as amino acid metabolism, lipid profiles, and cellular energy states. nih.govpubcompare.ai

The table below summarizes the parameters from existing validated HPLC methods, providing a baseline from which more advanced techniques can be developed.

Table 1: Summary of Validated HPLC Methods for this compound (TRC) Quantification. Data sourced from multiple studies. jcdronline.orginnovareacademics.inresearchgate.netijrps.com

Computational Modeling and In Silico Predictions of this compound Bioactivity

To date, there is a notable absence of computational modeling and in silico studies focused specifically on this compound. This represents a significant research gap and a major opportunity to accelerate research and guide laboratory experiments. Computational approaches, such as Quantitative Structure-Property Relationship (QSPR) and Physiologically Based Pharmacokinetic (PBPK) modeling, are powerful tools for predicting the biological activity and pharmacokinetic profiles of compounds. nih.gov

Future research should leverage these in silico techniques to:

Predict Pharmacokinetic Properties: Develop QSPR and PBPK models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. nih.gov This could help in understanding its bioavailability and tissue distribution without extensive initial animal experimentation.

Molecular Docking Studies: Perform molecular docking simulations to identify potential protein targets. mdpi.com For instance, docking studies could explore the binding affinity of this compound with enzymes involved in lipid metabolism, inflammatory pathways, or neurotransmitter receptors, providing hypotheses for its molecular mechanisms.

Identify Bioactive Metabolites: Use computational tools to predict the metabolic fate of this compound and assess the potential biological activities of its predicted metabolites.

Integrating these computational predictions with experimental validation will create a more efficient and targeted research pipeline, reducing the time and resources required to discover and characterize the compound's novel biological functions. mdpi.com

Integration of Omics Data in this compound Research

The ultimate goal in understanding the biological impact of any compound is to build a systems-level view of its effects. The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) is essential for this purpose, yet such an integrated approach has not been applied to this compound research. mdpi.com Current literature mentions these fields in the general context of life science products but lacks specific studies on this compound. bdl.czvwr.comvwr.com

A forward-thinking research strategy would involve the systematic integration of multi-omics data from advanced preclinical models (as described in section 7.2) treated with this compound. This would involve:

Transcriptomics (RNA-Seq): To identify the complete set of genes whose expression is up- or down-regulated by this compound, revealing the signaling pathways and cellular processes it modulates.

Proteomics: To quantify changes in the cellular proteome, confirming that gene expression changes translate to functional protein levels and identifying post-translational modifications that may be key to its mechanism of action. mdpi.com

Metabolomics: To capture the downstream effects on cellular metabolism, providing a functional readout of the physiological state of the cell or organism in response to the compound. nih.gov

By integrating these datasets, researchers can construct comprehensive network models of this compound's bioactivity. This approach can uncover novel mechanisms, identify robust biomarkers of its effects, and provide a strong, evidence-based foundation for exploring new therapeutic applications.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Tricholine citrate in pharmaceutical formulations, and how are critical validation parameters assessed?

- Methodological Answer : A stability-indicating HPLC method using a C18 Agilent column (250 × 4.6 mm, 5 μm) with isocratic elution (0.1 M NaH₂PO₄ buffer:acetonitrile, 55:45 v/v, 1.0 mL/min flow rate) is widely validated for simultaneous quantification of this compound and Cyproheptadine in syrup . Key validation parameters include:

- Linearity : Assessed via calibration curves (r² ≥ 0.999) across 50–150% of target concentration.

- Accuracy : Recovery studies (98–102%) using spiked samples.

- Precision : Intraday/interday RSD ≤ 2%.

- Specificity : Demonstrated through forced degradation studies (acid/base/oxidative stress) .

Q. What are the critical steps in sample preparation for this compound analysis to minimize matrix interference in complex formulations?

- Methodological Answer : Sample preparation involves dilution with mobile phase, sonication for dissolution, and filtration to remove particulates. For syrup formulations, pipetting accuracy (e.g., 5 mL aliquots) and dilution consistency are critical to avoid viscosity-related errors . Parallel testing of six replicates (A–F) ensures reproducibility .

Q. How should researchers design stability studies to evaluate this compound degradation under accelerated conditions?

- Methodological Answer : Follow ICH Q1A guidelines by exposing samples to 40°C/75% RH for 6 months. Use HPLC to monitor degradation products (e.g., citrate breakdown or oxidation byproducts) at 263 nm. Stability-indicating parameters include ≤5% deviation from initial potency and absence of co-eluting peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound when stored in varying pH conditions?

- Methodological Answer : Discrepancies often arise from citrate buffer instability. To address this:

- Perform pH-specific forced degradation (e.g., HCl/NaOH adjustments) to identify degradation pathways.

- Use mass spectrometry to characterize degradation products and validate HPLC peak purity .

- Cross-reference recovery rates across multiple labs to isolate method-specific vs. matrix-driven errors .

Q. What statistical approaches are recommended for assessing interlaboratory reproducibility of this compound assays?

- Methodological Answer : Implement ANOVA for interlab data comparison, focusing on:

- Repeatability : Within-lab variance (RSD < 2%).

- Intermediate precision : Between-day/instrument variability.

- Robustness : Test minor mobile phase (±5% acetonitrile) and column temperature (±2°C) variations .

Q. How can the PICOT framework be applied to design clinical pharmacokinetic studies involving this compound?

- Methodological Answer : Align with PICOT elements:

- Population (P) : Patients with hepatic disorders.

- Intervention (I) : Oral administration of this compound (2.0 mg/5 mL).

- Comparison (C) : Placebo or standard therapy.

- Outcome (O) : Reduction in serum ammonia levels.

- Time (T) : 12-week follow-up.

- Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine endpoints and ensure ethical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.